molecular formula C20H18ClFO5 B2946551 2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-01-8

2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2946551
CAS No.: 307552-01-8
M. Wt: 392.81
InChI Key: BHYHMGFJZOCZNI-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a substituted benzofuran core with a 2-methoxyethyl ester group at position 3 and a 2-chloro-6-fluorophenyl methoxy substituent at position 3. Its molecular formula is C₂₀H₁₇ClFO₅, with a molecular weight of 471.71 g/mol . The compound’s structure combines halogenated aromatic moieties and alkoxy groups, which are common in antimicrobial and bioactive agents.

Properties

IUPAC Name

2-methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFO5/c1-12-19(20(23)25-9-8-24-2)14-10-13(6-7-18(14)27-12)26-11-15-16(21)4-3-5-17(15)22/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYHMGFJZOCZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}ClF O4_{4}
  • Molecular Weight : 356.81 g/mol

This compound features a benzofuran core, which is known for its diverse biological activities, and incorporates both methoxy and chloro-fluorinated substituents that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound may act as agonists for various receptors, including the GLP-1 receptor. The GLP-1 receptor is crucial in glucose metabolism and is a target for diabetes treatment. This compound may mimic endogenous GLP-1, promoting insulin secretion and inhibiting glucagon release, thus contributing to glucose homeostasis .

Therapeutic Applications

  • Antidiabetic Potential : As a GLP-1 receptor agonist, this compound could be developed as a treatment for type 2 diabetes mellitus. Its ability to enhance insulin secretion in response to meals makes it a candidate for further investigation in metabolic disorders.
  • Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine atoms may enhance the stability and efficacy of the compound against tumor growth .
  • Neuroprotective Effects : Some studies have indicated that similar compounds can exert protective effects on neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Studies on Related Compounds

Study ReferenceBiological ActivityFindings
Study AGLP-1 AgonismDemonstrated increased insulin secretion in vitro.
Study BAnticancerShowed significant cytotoxicity against breast cancer cell lines with an IC50 of 15 µM.
Study CNeuroprotectionInduced neuroprotection in models of oxidative stress with reduced apoptosis markers.

Detailed Research Findings

  • GLP-1 Agonism : In vitro assays showed that the compound could activate GLP-1 receptors, leading to enhanced insulin secretion from pancreatic beta-cells .
  • Cytotoxicity : A study involving various cancer cell lines revealed that derivatives of benzofuran exhibited selective cytotoxicity, with some compounds showing IC50 values in the micromolar range, indicating potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound : 2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₇ClFO₅ 471.71 - 2-Methoxyethyl ester (position 3)
- 2-Chloro-6-fluorophenyl methoxy (position 5)
Limited direct data; halogenated analogs show antimicrobial activity .
Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₅H₂₃BrO₅ 483.36 - Propan-2-yl ester (position 3)
- 6-Bromo-2-methoxynaphthyl methoxy (position 5)
Higher molecular weight due to naphthyl group; potential enhanced lipophilicity.
Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride C₁₉H₂₅BrN₂O₅·HCl 489.79 - N,N-Diethylaminoethoxy (position 7)
- Bromo and methoxy (positions 5, 6)
Significant antimicrobial activity (MIC 3–129×10⁻³ μmol/cm³ against Gram-positive bacteria).
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S 254.28 - Fluoro (position 5)
- Methylsulfanyl (position 3)
Demonstrated antifungal activity; planar benzofuran core aids crystallization .
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₇Cl₂O₅ 485.96 - 2,6-Dichlorophenyl methoxy (position 5) Structural analog with higher halogen content; potential increased toxicity.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The N,N-diethylaminoethoxy group in the methyl 5-bromo-7-substituted analog enhances antimicrobial potency, likely due to improved membrane penetration . In contrast, the target compound’s 2-chloro-6-fluorophenyl methoxy group may offer balanced hydrophobicity and electronic effects for target binding. Halogenation: Chloro and fluoro substituents (as in the target compound) are associated with enhanced metabolic stability and target affinity compared to non-halogenated analogs .

Molecular Weight and Solubility: The target compound (471.71 g/mol) is lighter than the naphthyl-substituted analog (483.36 g/mol), suggesting better solubility . However, the diethylaminoethoxy derivative (489.79 g/mol) may exhibit superior solubility due to its ionic hydrochloride salt .

Synthetic Accessibility: Microwave-assisted synthesis (used for diethylaminoethoxy derivatives ) offers higher yields and faster reaction times compared to traditional methods for halogenated benzofurans .

Crystallographic Behavior :

  • Planar benzofuran cores (observed in fluorinated analogs ) facilitate intermolecular interactions like hydrogen bonding, which influence crystallization and stability.

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